molecular formula C17H20KN2O5S B1680298 Phenethicillin potassium CAS No. 132-93-4

Phenethicillin potassium

Cat. No.: B1680298
CAS No.: 132-93-4
M. Wt: 403.5 g/mol
InChI Key: QBCUDVOPGODQCL-DVLYDCSHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenethicillin potassium salt, also known as α-Phenoxyethylpenicillinic acid potassium salt, is a penicillin antibiotic. It is a derivative of penicillin and is used internationally for its antibacterial properties. The compound has a molecular formula of C17H19N2O5SK and a molecular weight of 402.51 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenethicillin potassium salt is synthesized through the reaction of penicillin with phenoxypropionic acid. The reaction involves the formation of an amide bond between the penicillin core and the phenoxypropionic acid. The reaction is typically carried out in an aqueous medium with the presence of a base such as potassium hydroxide to facilitate the formation of the potassium salt .

Industrial Production Methods

In industrial settings, the production of this compound salt involves large-scale synthesis using similar reaction conditions. The process includes the purification of the product through crystallization and filtration to obtain a high-purity compound suitable for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

Phenethicillin potassium salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenethicillin potassium salt is used in various scientific research applications, including:

Mechanism of Action

Phenethicillin potassium salt exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall strength and rigidity. This leads to cell lysis and death of the bacteria .

Comparison with Similar Compounds

Phenethicillin potassium salt is similar to other penicillin antibiotics, such as:

Uniqueness

This compound salt is unique in its specific structure, which includes a phenoxyethyl group. This structural modification provides it with distinct pharmacokinetic properties and a specific spectrum of antibacterial activity .

Properties

CAS No.

132-93-4

Molecular Formula

C17H20KN2O5S

Molecular Weight

403.5 g/mol

IUPAC Name

potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxypropanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C17H20N2O5S.K/c1-9(24-10-7-5-4-6-8-10)13(20)18-11-14(21)19-12(16(22)23)17(2,3)25-15(11)19;/h4-9,11-12,15H,1-3H3,(H,18,20)(H,22,23);/t9?,11-,12+,15-;/m1./s1

InChI Key

QBCUDVOPGODQCL-DVLYDCSHSA-N

Isomeric SMILES

CC(C(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O)OC3=CC=CC=C3.[K]

SMILES

CC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)[O-])OC3=CC=CC=C3.[K+]

Canonical SMILES

CC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O)OC3=CC=CC=C3.[K]

Appearance

Solid powder

Color/Form

White crystalline solid

132-93-4

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

DECOMP AT 230-232 °C. /DL-FORM/
VERY RESISTANT TO DECOMP IN ACIDIC SOLN.
MODERATELY HYGROSCOPIC.

solubility

Very soluble in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3,3-dimethyl-7-oxo-6-(2-phenoxypropionamido)-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate
Broxil
Chemipen
Maxipen
Optipen
penicillin, phenoxyethyl
Pensig
phenethicillin
phenethicillin, (2S-(2alpha,5alpha,6beta(R*)))-isomer
phenethicillin, (2S-(2alpha,5alpha,6beta))-isomer
phenethicillin, (2S-(2alpha,5alpha,6beta,(S*)))-isomer
phenethicillin, monopotassium salt, (2s-(2alpha,5alpha,6beta(R*)))-isomer
phenethicillin, monopotassium salt, (2S-(2alpha,5alpha,6beta(S*)))-isomer
phenethicillin, monosodium salt, (2S-(2alpha,5alpha,6beta))-isomer
potassium phenethicillin
Syncillin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenethicillin potassium
Reactant of Route 2
Reactant of Route 2
Phenethicillin potassium
Reactant of Route 3
Phenethicillin potassium
Reactant of Route 4
Phenethicillin potassium
Reactant of Route 5
Reactant of Route 5
Phenethicillin potassium
Reactant of Route 6
Reactant of Route 6
Phenethicillin potassium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.